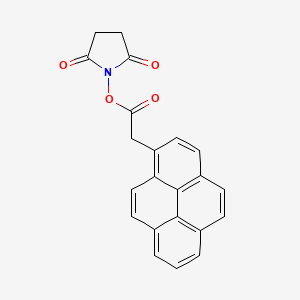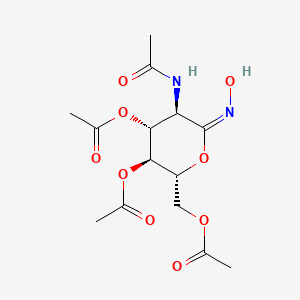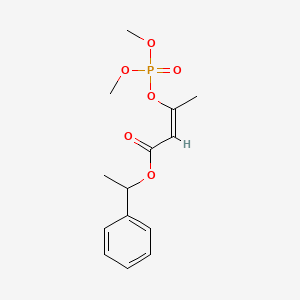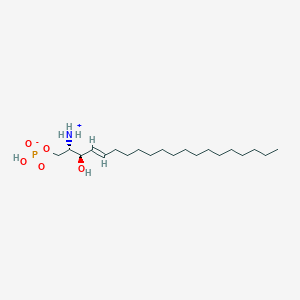
1-Pyreneacetic acid, 2,5-dioxo-1-pyrrolidinyl ester
Vue d'ensemble
Description
1-Pyreneacetic acid, 2,5-dioxo-1-pyrrolidinyl ester is an amine-reactive hydrophobic fluorescent probe. It can be used to create environment-sensitive bioconjugates. The IUPAC name for this compound is (2,5-dioxo-1-pyrrolidinyl)acetic acid .
Molecular Structure Analysis
The molecular formula of 1-Pyreneacetic acid, 2,5-dioxo-1-pyrrolidinyl ester is C22H15NO4. Its InChI code is 1S/C6H7NO4/c8-4-1-2-5(9)7(4)3-6(10)11/h1-3H2,(H,10,11) .Physical And Chemical Properties Analysis
The molecular weight of 1-Pyreneacetic acid, 2,5-dioxo-1-pyrrolidinyl ester is 357.36. The melting point of a similar compound, (2,5-dioxo-1-pyrrolidinyl)acetic acid, is 117-120°C .Applications De Recherche Scientifique
Synthesis and Learning/Memory Research
- Researchers have synthesized esters and amides of 2-oxo- and 2,5-dioxo-delta3-pyrroline-1-acetic acids, which are relevant to learning and memory processes. These compounds are viewed as dehydration products of 4-hydroxy-2-pyrrolidinones or cyclic derivatives of 4-aminoisocrotonic acid, with potential applications in neuroscientific research (Pinza & Pifferi, 1978).
Chemical Synthesis and Modification
- A novel CuX(2)-mediated cyclization reaction of cyclopropylideneacetic acids and esters has been developed, which includes the synthesis of furanones and pyran-2-ones. This method demonstrates the versatility of using 1-pyreneacetic acid derivatives in complex chemical syntheses (Huang & Zhou, 2002).
Spectroscopic Measurements and Nanoparticle Interactions
- The interactions of hydrophobic 1-pyrenebutyric acid with silver colloidal nanoparticles have been studied using spectroscopic tools. This research is pertinent to designing pyrene-based fluorescence sensors in cellular imaging, highlighting the potential of 1-pyreneacetic acid derivatives in nanotechnology and bioimaging applications (Ly et al., 2017).
Supramolecular Assemblies and Luminescent Probes
- Studies on supramolecular assemblies containing polypyridine complexes and pyrene chromophores, involving 1-pyreneacetic acid, have been conducted. This research is significant for applications in clinical chemistry, chemical sensing, photocatalysis, and biophysics due to the long excited state lifetimes of these assemblies (Juris & Prodi, 2001).
DNA Research and Triplex Formation
- Pyrene derivatives incorporated into peptide nucleic acids (PNAs) have shown selective switch-on of pyrene excimer emission in the presence of target DNA. This finding is crucial for the development of switchable probes or supramolecular architectures in genetic research (Manicardi et al., 2014).
Synthesis of Optically Active Compounds
- Research on the synthesis of optically active C2-symmetric 2,5-disubstituted pyrrolidines and related β,β'-dihydroxyamines has been reported. Such compounds, derived from 2,5-dioxo-pyrrolidine, are important in the development of chiral molecules for pharmaceutical applications (Koh et al., 1994).
Sensing Applications in Chemistry
- Ester synthesis of 1-pyrenebutyric acid and polyhedral oligomeric silsesquioxane (POSS) has led to the development of materials with strong excimer emissions of visible light. These materials have potential applications in gas sensing, particularly for nitroaromatic compounds, demonstrating the utility of 1-pyreneacetic acid derivatives in sensor technology (Bai et al., 2008).
Asymmetric Synthesis in Pharmaceutical Research
- Asymmetric synthesis of (S)-2-oxo-5-pyrrolidineacetic acid derivatives has been achieved, highlighting the importance of these compounds in pharmaceutical chemistry, particularly for creating enantiomerically pure substances (Wakabayashi et al., 1976).
Safety And Hazards
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-pyren-1-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO4/c24-18-10-11-19(25)23(18)27-20(26)12-16-7-6-15-5-4-13-2-1-3-14-8-9-17(16)22(15)21(13)14/h1-9H,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEIWFGMPXHGPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyreneacetic acid, 2,5-dioxo-1-pyrrolidinyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene]](/img/structure/B1147996.png)

